![molecular formula C10H19N3O3 B2601387 tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate CAS No. 2231021-73-9](/img/structure/B2601387.png)

tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

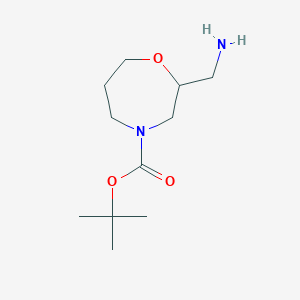

“tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate” is a chemical compound with the CAS Number: 2231021-73-9 . It has a molecular weight of 229.28 . The compound is in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl ((1r,3r)-3-(hydrazinecarbonyl)cyclobutyl)carbamate" . The InChI code is "1S/C10H19N3O3/c1-10(2,3)16-9(15)12-7-4-6(5-7)8(14)13-11/h6-7H,4-5,11H2,1-3H3,(H,12,15)(H,13,14)/t6-,7-" .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 229.28 .Applications De Recherche Scientifique

Metal-Free Synthesis Protocols

The exploration of eco-friendly synthetic routes is a critical area of research. A notable study demonstrates the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates as ester sources, highlighting an efficient preparation method for various quinoxaline-3-carbonyl compounds. This protocol utilizes tert-butyl carbazate among other reagents, emphasizing the compound's role in facilitating metal- and base-free conditions, showcasing its potential in green chemistry applications (Xie et al., 2019).

Potential in Drug Discovery

Research into novel compounds for therapeutic applications is another significant use. A study synthesizing (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and its analogs provided insights into their structural properties and theoretical studies suggesting their potential as Mcl-1 antagonists. This research underlines the compound's utility in designing molecules with specific biological targets, paving the way for advancements in drug discovery (Bhat et al., 2019).

Chemical Transformations and Synthetic Utility

The versatility of tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate is further exemplified in its application in Mitsunobu reactions. A study detailed the efficient conversion of alcohols to substituted hydrazines using N-tert-butoxycarbonylaminophthalimide, showcasing the compound's role in simplifying synthetic pathways for generating hydrazines (Brosse et al., 2000).

Contribution to Agricultural Chemistry

In the realm of agricultural chemistry, the synthesis of N-tert-butyl-N,N'-diacylhydrazines incorporating 1,2,3-thiadiazoles demonstrated promising insecticidal activities. This research highlights the importance of tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate derivatives in developing environmentally benign pest control agents, offering safer alternatives to conventional pesticides (Wang et al., 2011).

Innovations in Organic Synthesis

The compound's utility is also evident in organic synthesis advancements. A study on palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate introduced a novel methodology for synthesizing N-Boc-N-alkenylhydrazines. This represents a significant stride in accessing functionalized hydrazines, demonstrating the compound's role in enriching synthetic chemistry toolboxes (Barluenga et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)12-7-4-6(5-7)8(14)13-11/h6-7H,4-5,11H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPORVNQJHDZBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(N-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoroanilino)acetamide](/img/structure/B2601304.png)

![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601307.png)

![ethyl 2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2601312.png)

![6-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2601313.png)

![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2601314.png)

![5-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2601315.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2601318.png)

![2-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2601322.png)